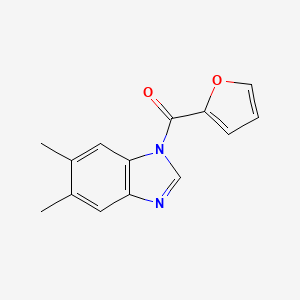

![molecular formula C18H12FN3S B5547137 6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile and related compounds involves multiple steps, starting from simple precursors like 4-hydroxythiophenol. The reaction typically involves condensation and cyclization steps to introduce the bipyridine moiety and the fluorobenzylthio substituent. Various synthesis protocols aim to optimize yields and purities of these compounds, highlighting the importance of selecting suitable reagents and conditions (Karabasanagouda et al., 2009).

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

- Fluorescent Chemosensors for Metal Ions : A study describes the use of a ruthenium(II) tris(bipyridine) complex as a fluorescent chemosensor for cobalt ions, highlighting the potential application of similar compounds in detecting specific metal ions in various environments (Li et al., 2006).

Biological Activity

- Antimicrobial Activity : Research on biologically active bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety revealed that some of these compounds exhibit promising antimicrobial activity against various bacterial and fungal strains (Karabasanagouda et al., 2009).

Anti-Cancer Properties

- Anti-Lung Cancer Activity : A study on fluoro-substituted benzo[b]pyran derivatives, including compounds structurally related to "6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile", demonstrated anticancer activity against lung cancer cell lines, suggesting potential therapeutic applications for similar compounds (Hammam et al., 2005).

Synthesis and Characterization

- Advanced Synthesis Techniques : Research into the synthesis of various bipyridine-5-carbonitriles, including methods for incorporating fluorobenzyl groups, provides insights into the chemical reactions and conditions favorable for producing such compounds, which could be applied to synthesize "6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile" (Batanero et al., 2002).

Corrosion Inhibitors

- Pyrazolopyridine Derivatives as Corrosion Inhibitors : A study exploring the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic conditions suggests that compounds with bipyridine structures might also find applications in protecting metals against corrosion (Dandia et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3S/c19-16-4-1-13(2-5-16)12-23-18-15(11-20)3-6-17(22-18)14-7-9-21-10-8-14/h1-10H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXDDNTYYCPUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Fluorobenzyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)